molecular formula C16H19N5O2S B11275717 N-allyl-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

N-allyl-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No.: B11275717
M. Wt: 345.4 g/mol
InChI Key: AOZOFQBBMNHYMB-UHFFFAOYSA-N
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Description

2-{[7-(4-METHOXYPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}-N-(PROP-2-EN-1-YL)ACETAMIDE is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[7-(4-METHOXYPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}-N-(PROP-2-EN-1-YL)ACETAMIDE typically involves multiple steps. One common method starts with the preparation of 4-methoxyaniline, which is then converted to N-(4-methoxyphenyl)hydrazinecarbothioamide. This intermediate undergoes acylation to form 2-benzoyl-N-(4-methoxyphenyl)hydrazine-1-carbothioamide, followed by cyclization to yield 4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol . The final step involves S-alkylation using 2-bromo-1-phenylethanone in the presence of cesium carbonate as a base .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-{[7-(4-METHOXYPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}-N-(PROP-2-EN-1-YL)ACETAMIDE can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert ketones to secondary alcohols.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride is often used for the reduction of ketones.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, secondary alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

2-{[7-(4-METHOXYPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}-N-(PROP-2-EN-1-YL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[7-(4-METHOXYPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}-N-(PROP-2-EN-1-YL)ACETAMIDE involves its interaction with various molecular targets. The triazole moiety is known to bind to enzymes and receptors, inhibiting their activity. This can lead to the disruption of biological pathways involved in diseases such as cancer and infections .

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: An antifungal agent containing a triazole moiety.

    Voriconazole: Another antifungal drug with a triazole structure.

    Trazodone: An antidepressant that includes a triazole ring.

Uniqueness

What sets 2-{[7-(4-METHOXYPHENYL)-5H,6H,7H-IMIDAZO[2,1-C][1,2,4]TRIAZOL-3-YL]SULFANYL}-N-(PROP-2-EN-1-YL)ACETAMIDE apart is its unique combination of a triazole ring with an imidazole moiety, which may confer distinct biological activities and therapeutic potential .

Properties

Molecular Formula

C16H19N5O2S

Molecular Weight

345.4 g/mol

IUPAC Name

2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-prop-2-enylacetamide

InChI

InChI=1S/C16H19N5O2S/c1-3-8-17-14(22)11-24-16-19-18-15-20(9-10-21(15)16)12-4-6-13(23-2)7-5-12/h3-7H,1,8-11H2,2H3,(H,17,22)

InChI Key

AOZOFQBBMNHYMB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NCC=C

Origin of Product

United States

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